西林吉肽

概述

描述

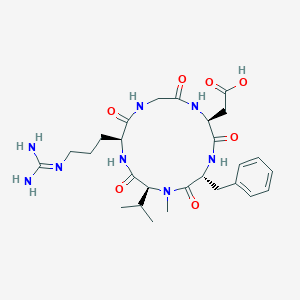

Cilengitide is a cyclic peptide that was designed and synthesized at the Technical University Munich in collaboration with Merck KGaA in Darmstadt. It is based on the cyclic peptide cyclo(-RGDfV-), which is selective for αv integrins, important in angiogenesis and other aspects of tumor biology . Cilengitide has been investigated for the treatment of glioblastoma and other tumors due to its ability to inhibit angiogenesis and influence tumor invasion and proliferation .

科学研究应用

作用机制

安全和危害

未来方向

Cilengitide is currently being assessed in phase III trials for patients with glioblastoma multiforme and in phase II trials for other types of cancers . The results of these and other clinical studies are expected with great hope and interest . A more clear understanding of the benefits and pitfalls of each approach can then lead to the design of strategies to derive maximal benefit from these therapies .

生化分析

Biochemical Properties

Cilengitide plays a crucial role in biochemical reactions by targeting integrins, specifically αvβ3, αvβ5, and α5β1 integrins . These integrins are essential for cell adhesion to the extracellular matrix and are involved in various cellular processes, including migration, proliferation, and survival. Cilengitide binds to the RGD (Arg-Gly-Asp) sequence on these integrins, inhibiting their interaction with the extracellular matrix. This inhibition disrupts the signaling pathways mediated by these integrins, leading to reduced cell adhesion, migration, and survival .

Cellular Effects

Cilengitide has profound effects on various types of cells and cellular processes. In endothelial cells, cilengitide induces detachment and apoptosis by inhibiting the FAK/Src/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death. In glioma cells, cilengitide also causes detachment and apoptosis, disrupting the cytoskeleton and tight junctions . Additionally, cilengitide has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells, reducing their invasiveness and proliferation .

Molecular Mechanism

At the molecular level, cilengitide exerts its effects by binding to the RGD sequence on integrins αvβ3, αvβ5, and α5β1 . This binding inhibits the interaction between integrins and the extracellular matrix, disrupting integrin-mediated signaling pathways. Specifically, cilengitide inhibits the FAK/Src/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, cilengitide has been shown to down-regulate the expression of integrins and activate caspase-3, a key enzyme involved in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cilengitide can vary over time. Studies have shown that cilengitide induces temporal variations in transvascular transfer parameters of tumor vasculature in a rat glioma model . These variations are observed at different time points after cilengitide administration, with significant changes in vascular parameters such as plasma volume fraction and interstitial volume fraction . These temporal effects are crucial for optimizing the timing of cilengitide administration in combination with other treatments, such as radiotherapy .

Dosage Effects in Animal Models

The effects of cilengitide vary with different dosages in animal models. In a mouse hindlimb ischemia model, low-dose cilengitide increased blood flow perfusion, capillary formation, and pericyte coverage, while high-dose cilengitide did not show these effects . In an osteosarcoma mouse model, cilengitide dose-dependently inhibited tumor cell proliferation, migration, and metastasis . These studies highlight the importance of optimizing cilengitide dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Cilengitide is involved in several metabolic pathways, primarily related to its interaction with integrins and the subsequent inhibition of signaling pathways . The inhibition of the FAK/Src/AKT pathway by cilengitide leads to reduced cell survival and increased apoptosis . Additionally, cilengitide has been shown to influence glycolytic regulators in cancer cells, affecting their metabolic functions and promoting apoptosis .

Transport and Distribution

Cilengitide is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and exhibits low permeability . In vivo studies have shown that cilengitide is primarily excreted unchanged in urine and feces, indicating minimal metabolism . The distribution of cilengitide within tissues is influenced by its binding to integrins, which are widely expressed in various cell types .

Subcellular Localization

The subcellular localization of cilengitide is primarily determined by its interaction with integrins. Cilengitide binds to integrins on the cell surface, disrupting their interaction with the extracellular matrix and affecting cell adhesion and signaling . This binding leads to the disassembly of the cytoskeleton and tight junctions, causing cellular detachment and apoptosis . Additionally, cilengitide has been shown to influence the localization of integrins within specific cellular compartments, further affecting their activity and function .

准备方法

化学反应分析

西林吉肽会发生各种化学反应,包括肽键形成和环化。 合成涉及使用苄基硫醇和固相肽合成 (SPPS) 技术等试剂 。 这些反应形成的主要产物是环状肽西林吉肽,它对整合素αvβ3、αvβ5 和α5β1表现出高度的选择性和效力 。

相似化合物的比较

西林吉肽因其高度选择性和效力而成为整合素抑制剂中的独特存在。 类似的化合物包括其他整合素抑制剂,如依他拉西珠单抗和沃罗西珠单抗,它们也靶向参与血管生成和肿瘤进展的整合素 。 西林吉肽的环状结构和特定修饰使其与线性肽相比具有更高的活性选择性 。

属性

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYAMJWYAIXIA-VWNVYAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044035 | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188968-51-6 | |

| Record name | Cilengitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilengitide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilengitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILENGITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-4-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B523905.png)

![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-[2-fluoro-5-(oxiran-2-yl)phenyl]sulfonylurea](/img/structure/B524446.png)

![1-[2-Fluoro-5-(oxiran-2-yl)phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea](/img/structure/B524447.png)

![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)

![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)

![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)